molecular formula C7H12Br2O2 B2932752 tert-Butyl 2,3-dibromopropanoate CAS No. 49855-41-6

tert-Butyl 2,3-dibromopropanoate

Cat. No.: B2932752
CAS No.: 49855-41-6
M. Wt: 287.979
InChI Key: PFUYTJUZEPQIIF-UHFFFAOYSA-N
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Description

tert-Butyl 2,3-dibromopropanoate is an organic compound with the molecular formula C7H12Br2O2. It is a brominated ester that is often used in organic synthesis due to its reactivity and versatility. The compound is characterized by the presence of two bromine atoms and a tert-butyl ester group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl 2,3-dibromopropanoate can be synthesized through the bromination of tert-butyl propanoate. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination at the 2 and 3 positions of the propanoate moiety .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of advanced catalytic systems and automated control of reaction parameters ensures high efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2,3-dibromopropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Formation of tert-butyl 2,3-dihydroxypropanoate or tert-butyl 2,3-diaminopropanoate.

    Elimination Reactions: Formation of alkenes such as tert-butyl acrylate.

    Reduction: Formation of tert-butyl propanoate.

Scientific Research Applications

tert-Butyl 2,3-dibromopropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2,3-dibromopropanoate involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups, making the compound susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound serves as a key intermediate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 2,3-dibromopropanoate is unique due to the presence of two bromine atoms, which enhances its reactivity and versatility in chemical reactions. This dual bromination allows for more diverse synthetic applications compared to its mono-brominated counterparts .

Properties

IUPAC Name

tert-butyl 2,3-dibromopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12Br2O2/c1-7(2,3)11-6(10)5(9)4-8/h5H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFUYTJUZEPQIIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CBr)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Br2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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